molecular formula C23H16N2OS B12268888 6-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate

6-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate

Cat. No.: B12268888
M. Wt: 368.5 g/mol
InChI Key: AYGRHRFQPIYRBE-UHFFFAOYSA-N
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Description

6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE is a complex organic compound with a unique structure that includes a thiazolo[2,3-a]phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE typically involves a multicomponent reaction. One common method involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in an ethanol solvent at room temperature. This reaction is catalyzed by vanadium oxide loaded on fluorapatite, which provides excellent yields (90-97%) under mild conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of microbial enzymes or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHYLPHENYL)-2-PHENYL-4??-[1,3]THIAZOLO[2,3-A]PHTHALAZIN-4-YLIUM-3-OLATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H16N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

6-(4-methylphenyl)-2-phenyl-[1,3]thiazolo[2,3-a]phthalazin-3-one

InChI

InChI=1S/C23H16N2OS/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)23-25(24-20)22(26)21(27-23)17-7-3-2-4-8-17/h2-14H,1H3

InChI Key

AYGRHRFQPIYRBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=S=C3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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